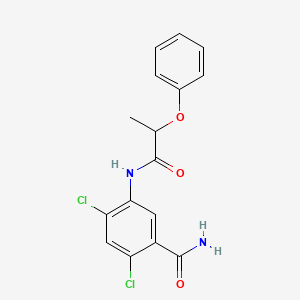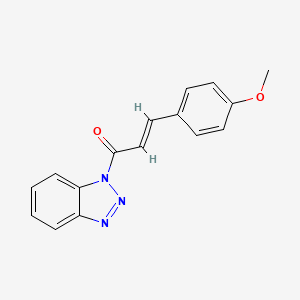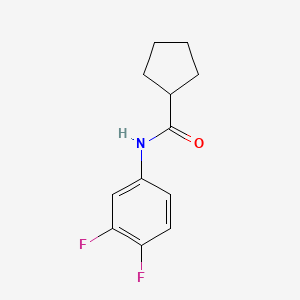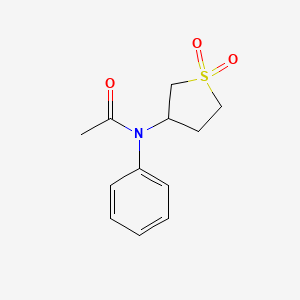![molecular formula C14H14N2O2S B3874006 2-methyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide](/img/structure/B3874006.png)
2-methyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide
Descripción general
Descripción
2-methyl-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide is a chemical compound with the molecular formula C13H12N2O2S It is known for its unique structure, which includes a furan ring, a carbohydrazide group, and a methylsulfanyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide typically involves the condensation reaction between 2-methylfuran-3-carbohydrazide and 4-(methylsulfanyl)benzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the carbohydrazide moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitrated or halogenated furan derivatives
Aplicaciones Científicas De Investigación
2-methyl-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain pathogens and cancer cells.
Medicine: Explored as a potential therapeutic agent due to its biological activities. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: Utilized in the development of new materials and chemicals. Its reactivity and versatility make it a valuable compound in industrial research and development.
Mecanismo De Acción
The mechanism of action of 2-methyl-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity in pathogens. Similarly, its anticancer activity may be related to the induction of apoptosis or inhibition of cell proliferation in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-4-carbohydrazide
- N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-4-carbohydrazide
Uniqueness
2-methyl-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide is unique due to its combination of a furan ring, a carbohydrazide group, and a methylsulfanyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, which can be leveraged for specific scientific and industrial purposes.
Propiedades
IUPAC Name |
2-methyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10-13(7-8-18-10)14(17)16-15-9-11-3-5-12(19-2)6-4-11/h3-9H,1-2H3,(H,16,17)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDAXWPDJLMZLL-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-bromophenyl)methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanehydrazide](/img/structure/B3873927.png)
![ethyl 4-[(4Z)-4-[(2-hydroxy-3,5-diiodophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B3873934.png)
![ethyl 4-[(4Z)-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B3873938.png)
![1-Methyl-17-prop-2-enyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3873940.png)
![N-(2-(4-methoxyphenyl)-1-{[2-(4-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3873947.png)

![methyl 3-[bis(2-hydroxyethyl)amino]-4-methylbenzoate](/img/structure/B3873954.png)


![N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B3873968.png)
![2,4,6-trichloro-N-[(E)-1-pyridin-3-ylethylideneamino]benzamide](/img/structure/B3873980.png)

![ethyl 3-[5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-butenoate](/img/structure/B3873992.png)
![1-(4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3873995.png)
